molecular formula C26H29N3O B6076965 N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide

N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide

カタログ番号 B6076965
分子量: 399.5 g/mol
InChIキー: GBJKUOQXEBKSJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in the repair of DNA damage. The inhibition of PARP by BMN-673 has shown promising results in the treatment of cancer, particularly in the context of tumors with DNA repair defects.

作用機序

N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide inhibits the activity of PARP, an enzyme that plays a critical role in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. Tumors with DNA repair defects, such as those with mutations in the BRCA1 and BRCA2 genes, are particularly sensitive to PARP inhibition.
Biochemical and Physiological Effects:
N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly those with DNA repair defects. The drug has also been shown to inhibit tumor growth and metastasis in preclinical models of cancer. In addition, N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

実験室実験の利点と制限

N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide has several advantages for use in lab experiments. The drug is highly potent and selective, with a low toxicity profile. In addition, N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide has been shown to be effective in a wide range of cancer types, particularly those with DNA repair defects. However, there are also limitations to the use of N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide in lab experiments. The drug is expensive and may not be readily available in all research settings. In addition, the mechanism of action of N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide may not be fully understood, which could limit its use in certain types of experiments.

将来の方向性

There are several future directions for research on N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide. One area of focus is the development of combination therapies that incorporate N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide with other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide treatment. In addition, there is ongoing research into the use of PARP inhibitors in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, there is ongoing research into the development of new PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties.

合成法

N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The process involves the coupling of 2'-methyl-3-biphenylylboronic acid with 3-bromo-N-methylpiperidine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the coupling of the resulting intermediate with nicotinamide using a palladium-catalyzed cross-coupling reaction.

科学的研究の応用

N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. The drug has shown promising results in the treatment of tumors with DNA repair defects, such as breast, ovarian, and prostate cancers. In addition, N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

特性

IUPAC Name

N-[[1-[[3-(2-methylphenyl)phenyl]methyl]piperidin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O/c1-20-7-2-3-12-25(20)23-10-4-8-21(15-23)18-29-14-6-9-22(19-29)16-28-26(30)24-11-5-13-27-17-24/h2-5,7-8,10-13,15,17,22H,6,9,14,16,18-19H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJKUOQXEBKSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CN3CCCC(C3)CNC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。